molecular formula C11H8ClNO3 B1370698 Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate CAS No. 89204-92-2

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Cat. No.: B1370698
CAS No.: 89204-92-2
M. Wt: 237.64 g/mol
InChI Key: PSEFUIFASINPKU-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a 3-chlorophenyl group at the 5-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-chlorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-(3-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxazole ring and chlorophenyl group contribute to its binding affinity and specificity . The compound can modulate cellular processes by interfering with signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure, which is known for its role in various biological activities. The presence of the 3-chlorophenyl group enhances its pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

2. Anticancer Activity

The compound has also shown promising anticancer activity. In vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Mechanism of Action
HT-1080 (Fibrosarcoma)19.56Induction of apoptosis via caspase activation
MCF-7 (Breast)25.30Cell cycle arrest at G2/M phase
A-549 (Lung)22.10Mitochondrial membrane potential disruption

These findings highlight the compound's potential as a lead in cancer drug development.

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Caspase Activation : The compound induces apoptosis through the activation of caspase-3/7, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing further proliferation of cancer cells .
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial action remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study published in MDPI examined the synthesis and characterization of various oxazole derivatives, including this compound, and assessed their biological activities against multiple pathogens .
  • Another significant research effort focused on the anticancer properties of this compound, demonstrating its efficacy in inhibiting tumor growth in vivo models. The study reported a 50% reduction in tumor size when administered at a dosage of 50 mg/kg .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Preliminary studies suggest that the compound has good bioavailability, with rapid absorption observed in animal models.
  • Toxicity Profile : Toxicity assessments indicated that doses up to 2000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFUIFASINPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650086
Record name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89204-92-2
Record name Methyl 5-(3-chlorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89204-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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